molecular formula C22H22F3N5O4S2 B2686893 N-{[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide CAS No. 317328-63-5

N-{[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2686893
CAS No.: 317328-63-5
M. Wt: 541.56
InChI Key: KAZPQSIYVLNPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is the high-quality reference standard of N-{[5-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide, intended for research applications only. The compound belongs to the 1,2,4-triazole chemical class, a scaffold widely recognized in the development of agrochemicals and pharmaceuticals . Its molecular structure incorporates key features associated with bioactive properties, including a trifluoromethylphenyl group, known to enhance metabolic stability and bioavailability, and a methylsulfanyl substituent that can influence binding interactions. The morpholine sulfonyl group further adds to the molecule's potential as a versatile intermediate in medicinal chemistry. Researchers can leverage this compound in various exploratory studies, including but not limited to, the synthesis of novel pesticidal agents , the development of enzyme inhibitors, and as a building block in heterocyclic chemistry for constructing more complex molecular architectures. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institutional guidelines prior to use.

Properties

IUPAC Name

N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N5O4S2/c1-35-21-28-27-19(30(21)17-4-2-3-16(13-17)22(23,24)25)14-26-20(31)15-5-7-18(8-6-15)36(32,33)29-9-11-34-12-10-29/h2-8,13H,9-12,14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZPQSIYVLNPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the methylsulfanyl group, and the attachment of the morpholine-4-sulfonyl and benzamide groups. Common reagents used in these reactions include hydrazine derivatives, sulfur-containing compounds, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as Ru/Al2O3 in toluene have been reported to be effective in similar synthetic processes . The use of advanced techniques like microwave-assisted synthesis can also enhance reaction rates and product yields .

Chemical Reactions Analysis

Types of Reactions

N-{[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted benzamides.

Scientific Research Applications

N-{[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural and Bioactivity Comparison of Selected Triazole Derivatives

Compound Name / ID Key Substituents Bioactivity Target/Application Reference
Target Compound 5-(Methylsulfanyl), 4-[3-(trifluoromethyl)phenyl], 4-(morpholine-4-sulfonyl)benzamide Inferred: Enzyme inhibition (e.g., kinase, protease) Potential anticancer or antimicrobial agent N/A
GPR-17 Agonist (Compound 6s) Morpholine-4-sulfonyl, 4-(trifluoromethoxy)phenyl Anti-glioblastoma (GBM) activity Inhibits glioma migration and proliferation
Antifungal Triazole 4-Cyclopropyl, 3-fluorobenzylsulfonyl Antifungal (e.g., Candida albicans) Disrupts fungal cell membranes
5-Lipoxygenase Inhibitor (Compound 6l) Thiophen-2-yl, methoxyphenyl Anti-inflammatory (5-lipoxygenase inhibition) Reduces leukotriene biosynthesis
Pyrazole-Triazole Hybrid 3-Trifluoromethylpyrazole, allylthio Herbicidal and antifungal Targets plant pathogens

Key Observations:

Morpholine Sulfonyl Group : The target compound shares the morpholine-4-sulfonyl group with the GPR-17 agonist (Compound 6s), which is critical for enhancing solubility and mediating interactions with charged residues in protein targets . This group is associated with anti-GBM activity in combinatorial drug regimens.

Trifluoromethyl Substitution : The 3-(trifluoromethyl)phenyl group in the target compound parallels the 4-trifluoromethoxy group in Compound 6s, both contributing to increased lipophilicity and metabolic stability .

Methylsulfanyl vs. Thioether Linkers : Unlike the methylsulfanyl group in the target compound, analogs such as Compound 6l (thiophen-2-yl) and pyrazole-triazole hybrids (allylthio) utilize sulfur-containing linkers to modulate electronic properties and binding kinetics .

Bioactivity and Mechanism of Action

  • Antifungal Activity : Triazole derivatives with sulfur substituents (e.g., methylsulfanyl, thioether) exhibit strong antifungal activity by disrupting ergosterol biosynthesis or membrane integrity . The target compound’s methylsulfanyl group may confer similar properties.
  • Computational Similarity : Using Tanimoto coefficients (), the target compound shows high structural similarity to kinase inhibitors and epigenetic modulators, implying shared binding motifs with HDACs or tyrosine kinases .

Computational and Molecular Modeling Insights

  • Energy Optimization : Molecular dynamics simulations () suggest that triazoles with sulfonyl groups exhibit lower energy conformations in the Universal Force Field (UFF), enhancing stability in biological environments .
  • Similarity Clustering : Hierarchical clustering () places the target compound in a group with FLAP inhibitors and kinase modulators, supported by shared bioactivity profiles .

Biological Activity

N-{[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a triazole ring , a trifluoromethyl group , and a benzamide moiety , which contribute to its unique biological properties. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it more effective in biological systems.

This compound exerts its biological effects primarily through:

  • Enzyme Inhibition : The compound can bind to specific enzymes or receptors, inhibiting their activity. This is particularly relevant in cancer therapy, where it may inhibit enzymes involved in cell proliferation.
  • Protein-Ligand Interactions : It interacts with various proteins, providing insights into its potential as a therapeutic agent.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study reported that compounds with similar structural features showed moderate cytotoxic activity against cancer cells, suggesting that this compound may have similar effects .

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)10.8

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • Anticancer Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazole compounds and evaluated their anticancer activities. The study found that compounds structurally similar to this compound exhibited promising results against human cancer cell lines .
  • Antimicrobial Properties : Another study focused on the antimicrobial potential of triazole derivatives. The findings indicated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria .

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